molecular formula C3H5N3O B1279046 3-Azidopropanal CAS No. 58503-60-9

3-Azidopropanal

Cat. No. B1279046
CAS RN: 58503-60-9
M. Wt: 99.09 g/mol
InChI Key: KYCMDUGQAUUXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidopropanal is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 3-Azidopropanal involves several steps. One method includes the oxidation of 3-azido alcohols, reduction of 3-azido esters, reaction of 3-tosyloxy aldehydes with sodium azide, and addition of hydrazoic acid .


Molecular Structure Analysis

The molecular structure of 3-Azidopropanal is determined by its molecular formula, C3H5N3O . The structure is composed of 3 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

3-Azidopropanal is involved in various chemical reactions. For instance, it can be used as a starting compound for the synthesis of pyrido[4,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidopropanal include its molecular formula, average mass, and monoisotopic mass . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Relevant Papers One relevant paper discusses the design, synthesis, antiviral, and cytotoxic evaluation of novel acyclic phosphonate nucleotide analogues with a 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione system . Another paper discusses the lipoprotein lipase-catalyzed kinetic resolution of 2-acetoxy-3-azidopropanal diethyl acetal .

Scientific Research Applications

Synthesis and Modification in Peptide Chemistry

3-Azidopropanal is relevant in the context of peptide chemistry, particularly in the synthesis of peptidotriazoles. A key example is the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, which enables the creation of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is highly efficient and compatible with solid-phase peptide synthesis, contributing significantly to the diversification of peptide structures for various applications (Tornøe, Christensen, & Meldal, 2002).

Molecular and Electronic Structure Analysis

3-Azidopropanal derivatives, such as azido-modified aromatic amino acids, are used as infrared probes for protein detection due to their large transition dipole strengths. However, their complex absorption profiles, influenced by factors like Fermi resonances, can hinder broader applications. Studies like the one on 4-azido-l-phenylalanine in different environments provide insights into these challenges and potential modifications to improve their utility as vibrational probes (Zhang et al., 2018).

Analyzing Bonding Parameters and Magnetic Anisotropy

The azido ligand's ligand field significantly impacts magnetic anisotropy in metal complexes, as observed in studies of Co(II)-azido complexes. Understanding the behavior of azido ligands as strong σ and π donors is crucial for interpreting magnetostructural correlations and the influence of Lewis basicity on magnetic properties. This understanding is pivotal in designing azido ligand-containing materials for specific magnetic applications (Schweinfurth et al., 2015).

Drug Development and HIV Treatment

In the pharmaceutical sector, derivatives of 3-Azidopropanal, like 3'-azidothymidine (AZT), play a significant role in HIV treatment. AZT and its analogs have been extensively studied for their effectiveness against HIV and the mechanisms underlying their antiviral activity. Research in this area includes the development of novel AZT-derived triazoles with potent anti-HIV activity and the exploration of dual-action HIV-1 integrase and reverse transcriptase inhibitors (Sirivolu et al., 2013); (Manyeruke et al., 2015).

properties

IUPAC Name

3-azidopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-6-5-2-1-3-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMDUGQAUUXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447518
Record name Propanal, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopropanal

CAS RN

58503-60-9
Record name Propanal, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azidopropanal
Reactant of Route 2
3-Azidopropanal
Reactant of Route 3
Reactant of Route 3
3-Azidopropanal
Reactant of Route 4
3-Azidopropanal
Reactant of Route 5
3-Azidopropanal
Reactant of Route 6
Reactant of Route 6
3-Azidopropanal

Citations

For This Compound
60
Citations
M Schurink, S Wolterink‐van Loo… - …, 2014 - Wiley Online Library
… The elongation of the carbon chain of 2-Ae into 3-azidopropanal (3-Ap) also resulted in a lower activity for both wild-type KDGAs. Probably, the azido function of 3-Ap protrudes more …
RL Pederson, KKC Liu, JF Rutan, L Chen… - The Journal of Organic …, 1990 - ACS Publications
… in the LP-80 lipase catalyzed resolution of 2-acetoxy-3-azidopropanal diethyl acetal (la) for use in enzymatic aldol condensations5 led us to exploit the possible synthesis of various 3-…
Number of citations: 89 pubs.acs.org
JE Golden, J Aubé - Angewandte Chemie, 2002 - Wiley Online Library
… The resulting β-oxophosphonate was subjected to a Horner–Wadsworth–Emmons reaction 14 with 3-azidopropanal 15 to afford triene 4 in 55 % yield from 3. …
Number of citations: 106 onlinelibrary.wiley.com
AA Fesenko, AD Shutalev - Chemistry of Heterocyclic Compounds, 2013 - Springer
… This compound was prepared by three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water [7]. The reaction of urea 1 with the Na-enolate of …
Number of citations: 2 link.springer.com
AA Fesenko, AD Shutalev - Tetrahedron Letters, 2012 - Elsevier
… In this work, we used 3-azidopropanal (1) as an example of a β-azido aldehyde. Aldehyde 1 was obtained according to the literature method 7 by reaction of acrolein (2) with NaN 3 in …
Number of citations: 15 www.sciencedirect.com
RL Pederson, CH Wong - In: Preparative Biotransformations 01 …, 1992 - ir.sinica.edu.tw
Lipoprotein lipase catalyzed kinetic resolution of 2-acetoxy-3-azidopropanal diethyl acetal | Scholars Hub of the Academia Sinica … Title: Lipoprotein lipase catalyzed kinetic resolution …
Number of citations: 0 ir.sinica.edu.tw
RL Pederson - 1990 - search.proquest.com
… The use of chiral 3-azido-2hydroxy aldehydes were accomplished by lipase resolution of 2-acetyl3-azidopropanal acetal. Both (R)- and (S)- aldehydes are obtained >98% ee and >95% …
Number of citations: 2 search.proquest.com
KJ Frankowski, JE Golden, Y Zeng, Y Lei… - Journal of the American …, 2008 - ACS Publications
… Olefination of 3-azidopropanal (13b) (available in a single step from acrolein and HN 3 ) afforded an enone that was readily converted to the corresponding trimethylsilyloxy diene 10. …
Number of citations: 150 pubs.acs.org
S Munneke, JRC Prevost, GF Painter, BL Stocker… - Organic …, 2015 - ACS Publications
… Here, acrolein (1) was subjected to a Michael addition using NaN 3 to generate 3-azidopropanal, which was subsequently condensed with methoxyamine. The resultant imine was then …
Number of citations: 39 pubs.acs.org
GW Ashley, M Burlingame, R Desai, H Fu… - The Journal of …, 2006 - nature.com
… The required 3-azidopropanal (5) and 3-chloropropanal (6) were prepared by addition of the corresponding acids to acrolein, with the addition of HCl being titrated using …
Number of citations: 35 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.